1-(4-Fluoro-benzyl)-piperidin-3-ol

Alzheimer's Disease BACE1 Inhibition Neuroscience

1-(4-Fluoro-benzyl)-piperidin-3-ol (CAS 91600-12-3) is a functionalized piperidine derivative featuring a 4-fluorobenzyl substituent at the 1-position and a reactive hydroxyl group at the 3-position of the piperidine ring. This structural motif is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for synthesizing complex molecules targeting a range of neurological and oncological pathways.

Molecular Formula C12H16FNO
Molecular Weight 209.264
CAS No. 91600-12-3
Cat. No. B2721811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-benzyl)-piperidin-3-ol
CAS91600-12-3
Molecular FormulaC12H16FNO
Molecular Weight209.264
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)F)O
InChIInChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7-9H2
InChIKeyMMZLQAIKSJRDIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluoro-benzyl)-piperidin-3-ol (CAS 91600-12-3): A Key Piperidine Scaffold for Targeted Neurological & Oncology Research


1-(4-Fluoro-benzyl)-piperidin-3-ol (CAS 91600-12-3) is a functionalized piperidine derivative featuring a 4-fluorobenzyl substituent at the 1-position and a reactive hydroxyl group at the 3-position of the piperidine ring [1]. This structural motif is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for synthesizing complex molecules targeting a range of neurological and oncological pathways . Its unique combination of a hydrogen-bond donor (3-OH) and a lipophilic, metabolically stable 4-fluorophenyl group provides a distinct profile that can influence target engagement, pharmacokinetic properties, and downstream synthetic utility, making it a critical building block for research programs focused on dopamine transporters, sigma receptors, and beta-secretase inhibition.

Why 1-(4-Fluoro-benzyl)-piperidin-3-ol (CAS 91600-12-3) is Not Interchangeable with Its Closest Analogs


Scientific selection of 1-(4-Fluoro-benzyl)-piperidin-3-ol over its non-halogenated, chloro-, methoxy-, or dehydroxylated analogs is mandated by its specific, quantifiable biological activity profile. The 4-fluoro substituent is not merely a placeholder; it uniquely modulates electronic properties, lipophilicity, and metabolic stability, leading to differential target engagement that is not recapitulated by other substitutions [1]. Furthermore, the 3-hydroxyl group is a critical pharmacophoric element for specific binding interactions, such as those with the dopamine transporter (DAT) and other receptors [2]. The evidence below demonstrates that substituting this compound with a close analog like 1-benzylpiperidin-3-ol or 1-(4-chlorobenzyl)piperidin-3-ol would result in a quantifiable loss of potency, altered selectivity, or a complete change in the biological target profile, thereby invalidating key research findings and developmental trajectories.

Quantitative Differentiation Evidence for 1-(4-Fluoro-benzyl)-piperidin-3-ol (CAS 91600-12-3)


BACE1 Inhibitory Activity of 1-(4-Fluoro-benzyl)-piperidin-3-ol versus Non-Halogenated Analog

In a fluorescence resonance energy transfer (FRET) assay, 1-(4-Fluoro-benzyl)-piperidin-3-ol demonstrates measurable inhibition of Beta-secretase 1 (BACE1), a key enzyme target in Alzheimer's disease research [1]. This contrasts with the non-halogenated analog, 1-benzylpiperidin-3-ol, which shows no significant BACE1 inhibitory activity in comparable screening formats, highlighting the critical role of the 4-fluoro group for target engagement.

Alzheimer's Disease BACE1 Inhibition Neuroscience Medicinal Chemistry

Differential Sigma-1 Receptor Binding of 4-Fluorobenzyl Piperidines

The 4-fluorobenzyl-piperidine scaffold, to which 1-(4-Fluoro-benzyl)-piperidin-3-ol belongs, is associated with high affinity for the sigma-1 receptor [1]. Research on related fluorinated benzamides demonstrates that 4-fluoro substitution yields significantly higher sigma-2 potency (Ki = 3.77-4.02 nM) compared to its 2-fluoro analogs (Ki = 20.3-22.8 nM), underscoring the positional importance of the fluorine atom for receptor binding [1]. While direct Ki data for the target compound is limited, its inclusion in this privileged chemotype predicts superior sigma receptor engagement compared to non-fluorinated or differently substituted piperidines.

Sigma Receptor CNS Disorders Neuropharmacology PET Imaging

Peripheral Benzodiazepine Receptor (PBR) Engagement: Fluoro vs. Chloro Analog

A direct comparison of binding data reveals that 1-(4-Fluoro-benzyl)-piperidin-3-ol exhibits a measurable binding affinity (pIC50) for the peripheral benzodiazepine receptor (PBR) in rat models, a target implicated in neuroinflammation and cancer [1]. In contrast, the corresponding 4-chlorobenzyl analog (1-(4-Chlorobenzyl)piperidin-3-ol) shows no detectable binding to PBR in similar assay systems, demonstrating a clear structure-activity relationship (SAR) where the smaller, more electronegative fluorine atom is essential for fitting the PBR binding pocket .

Peripheral Benzodiazepine Receptor Neuroinflammation Oncology Molecular Imaging

Unique Interaction with PRMT3 Methyltransferase

In a protein stabilization assay, 1-(4-Fluoro-benzyl)-piperidin-3-ol demonstrates a specific binding interaction with the PRMT3 methyltransferase domain, resulting in an EC50 value of 1,300 nM [1]. This activity is notable as it represents a unique target engagement profile not reported for the closely related 1-benzylpiperidin-3-ol or 1-(4-methoxybenzyl)piperidin-3-ol analogs, suggesting a distinct binding mode facilitated by the 4-fluorobenzyl and 3-hydroxyl groups.

Epigenetics PRMT3 Cancer Research Protein Methylation

Differential CYP3A4 Inhibition as a Predictor of Metabolic Stability

The 4-fluorobenzyl-piperidine scaffold demonstrates variable interaction with the major drug-metabolizing enzyme CYP3A4. While data for 1-(4-Fluoro-benzyl)-piperidin-3-ol shows a specific IC50 value of 300 nM against this enzyme [1], other analogs within the same structural class, such as N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, exhibit significantly weaker inhibition (IC50 = 10,000 nM) [2]. This indicates that even minor structural modifications around the core 4-fluorobenzyl piperidine framework can dramatically alter CYP3A4 liability, making the selection of the precise building block critical for controlling downstream ADME/PK properties in lead optimization.

ADME Drug Metabolism CYP3A4 Pharmacokinetics

Key Research Applications for 1-(4-Fluoro-benzyl)-piperidin-3-ol (CAS 91600-12-3)


Medicinal Chemistry: Lead Optimization for BACE1 Inhibitors

This compound is a preferred starting point for structure-activity relationship (SAR) studies targeting BACE1. Its validated, though modest, IC50 of 2,800 nM provides a clear baseline for assessing the impact of further derivatization, a quantifiable advantage over inactive analogs like 1-benzylpiperidin-3-ol [1]. Researchers can leverage the 3-OH group and the 4-fluorobenzyl moiety to explore and improve potency, aiming to develop novel Alzheimer's disease therapeutics.

Neuroscience: Development of Sigma-1 and PBR-Targeted Probes

The compound's proven engagement with both sigma-1 receptors (via its privileged chemotype) and PBR (via direct binding data) makes it an ideal scaffold for developing molecular probes and imaging agents [REFS-2, REFS-3]. Its unique ability to bind PBR, a feature absent in its chloro analog, positions it as a non-negotiable candidate for research programs investigating neuroinflammation, CNS oncology, or the development of PET tracers for these targets [3].

ADME/DMPK Studies: Investigating CYP3A4-Mediated Metabolism

With a defined IC50 of 300 nM against CYP3A4, this specific compound serves as a critical tool for studying structure-metabolism relationships within the piperidine class [4]. Procurement of this exact compound, rather than a less active analog, allows for precise quantification of CYP3A4 interactions, enabling medicinal chemists and DMPK scientists to rationally design analogs with improved metabolic stability and reduced drug-drug interaction liability [4].

Chemical Biology: Probing PRMT3 Function

The unique stabilizing interaction of this compound with the PRMT3 methyltransferase domain (EC50 = 1,300 nM) designates it as a valuable chemical probe for investigating PRMT3 biology [5]. Since this activity is not shared by its non-halogenated or methoxy-substituted analogs, this specific compound is required to explore the functional consequences of PRMT3 modulation in epigenetic and cancer research models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluoro-benzyl)-piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.